3-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-17-15/h1-5,8-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKIZNXBJPQGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Dihydrobenzofuran Scaffold: Significance in Organic and Medicinal Chemistry
The 2,3-dihydrobenzofuran (B1216630) framework is a privileged heterocyclic system frequently found in a wide array of biologically active natural products and synthetic compounds. researchgate.net Its prevalence in nature, particularly in the Asteraceae family of plants, has inspired extensive research into its chemical properties and pharmacological potential. researchgate.net
In the realm of medicinal chemistry, the dihydrobenzofuran scaffold is recognized as a key pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov Derivatives of this scaffold have been shown to exhibit a broad spectrum of pharmacological effects, including:
Anticancer activity nih.govmedcraveonline.com
Anti-inflammatory properties nih.govacs.org
Antiviral effects medcraveonline.com
Antifungal activity medcraveonline.com
Antioxidant capabilities medcraveonline.com
Cannabinoid receptor 2 (CB2) agonism, with potential for treating neuropathic pain nih.gov
The structural rigidity and specific stereochemistry of the dihydrobenzofuran ring system allow for precise interactions with biological targets. researchgate.net Furthermore, its chemical stability and the potential for functionalization at various positions make it an attractive building block in organic synthesis for the construction of more complex molecules. researchgate.net
| Biological Activity | Therapeutic Potential | Reference |
|---|---|---|
| Anticancer | Treatment of various cancers | nih.govmedcraveonline.com |
| Anti-inflammatory | Management of inflammatory disorders | nih.govacs.org |
| Antiviral | Development of new antiviral drugs | medcraveonline.com |
| Antifungal | Combating fungal infections | medcraveonline.com |
| Cannabinoid Receptor 2 (CB2) Agonist | Treatment of neuropathic pain | nih.gov |
Benzaldehyde Derivatives: Importance in Chemical Synthesis and As Precursors
Benzaldehyde (B42025) and its derivatives are fundamental building blocks in organic chemistry, valued for their reactivity and versatility. The aldehyde functional group is a key participant in a wide range of chemical transformations, making benzaldehyde derivatives essential precursors for the synthesis of a vast number of more complex molecules.
Their importance in chemical synthesis is underscored by their role in:
Carbon-Carbon Bond Formation: Benzaldehydes readily undergo reactions such as aldol condensations, Wittig reactions, and Grignard reactions, allowing for the construction of intricate carbon skeletons.
Heterocycle Synthesis: They are crucial starting materials for the synthesis of various heterocyclic compounds, which are themselves important pharmacophores.
Pharmaceutical Synthesis: Many active pharmaceutical ingredients (APIs) and their intermediates are synthesized from benzaldehyde derivatives.
The reactivity of the aldehyde group, combined with the stability of the benzene (B151609) ring, which can be substituted with various functional groups, provides chemists with a powerful tool for molecular design and construction.
Rationale for Investigating Hybrid Molecular Architectures
The concept of molecular hybridization has emerged as a powerful strategy in drug discovery. This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.comnih.gov The rationale behind this strategy is to design multifunctional molecules that can simultaneously interact with multiple biological targets or that combine the most favorable properties of their parent molecules.
The potential advantages of hybrid drugs include:
Enhanced Efficacy: By acting on multiple targets, hybrid molecules may exhibit synergistic or additive effects, leading to greater therapeutic efficacy. mdpi.com
Improved Selectivity: The combined structure can be designed to have a higher affinity for the desired target(s) and lower affinity for off-targets, potentially reducing side effects.
Overcoming Drug Resistance: In diseases like cancer and infectious diseases, where drug resistance is a major challenge, hybrid molecules that act via multiple mechanisms can be more difficult for pathogens or cancer cells to develop resistance against.
Simplified Pharmacokinetics: A single hybrid molecule has a unified pharmacokinetic profile, which can be an advantage over administering multiple drugs separately.
The structure of 3-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde, which combines the biologically active dihydrobenzofuran scaffold with the synthetically versatile benzaldehyde (B42025) moiety, makes it a prime candidate for investigation within the framework of hybrid molecular design.
| Advantage | Mechanism | Therapeutic Implication |
|---|---|---|
| Enhanced Efficacy | Synergistic or additive effects from multiple pharmacophores | Improved treatment outcomes |
| Improved Selectivity | Higher affinity for target sites and reduced off-target binding | Fewer side effects |
| Overcoming Drug Resistance | Action on multiple biological pathways | More durable therapeutic effects |
| Simplified Pharmacokinetics | A single molecule to track through absorption, distribution, metabolism, and excretion | More predictable drug behavior |
Overview of Current Research Landscape and Future Directions
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. This approach provides a logical roadmap for designing a synthetic route.
The most logical retrosynthetic disconnection for this compound is the carbon-carbon single bond connecting the dihydrobenzofuran moiety and the benzaldehyde ring. This biaryl linkage strongly suggests a palladium-catalyzed cross-coupling reaction as the final key bond-forming step. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose due to its mild reaction conditions and high functional group tolerance. nih.govmdpi.com
This disconnection strategy leads to two primary sets of strategic precursors:
Route A: A reaction between a boron-functionalized benzaldehyde and a halogenated dihydrobenzofuran.
Route B: A reaction between a halogenated benzaldehyde and a boron-functionalized dihydrobenzofuran.
Strategic Precursors Identified:
| Route | Precursor 1 (Electrophile) | Precursor 2 (Nucleophile) | Key Reaction |
| A | 5-Bromo-2,3-dihydrobenzofuran | 3-Formylphenylboronic acid | Suzuki-Miyaura Coupling |
| B | 3-Bromobenzaldehyde | 2,3-Dihydrobenzofuran-5-boronic acid | Suzuki-Miyaura Coupling |
Route A is often preferred due to the commercial availability and straightforward synthesis of 3-formylphenylboronic acid. chemicalbook.comsigmaaldrich.com This compound is a stable, solid reagent frequently used in palladium-catalyzed reactions. chemicalbook.comsigmaaldrich.com Its synthesis can be achieved from 3-bromobenzaldehyde via conversion to a Grignard reagent followed by reaction with a trialkyl borate and subsequent acidic workup. wikipedia.org The other precursor, 5-bromo-2,3-dihydrobenzofuran, can be prepared from the corresponding 5-amino-2,3-dihydrobenzofuran via a Sandmeyer-type reaction. prepchem.com
Synthetic Approaches to the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous natural products and biologically active compounds. cnr.itresearchgate.net Consequently, a wide array of synthetic methods have been developed for its construction, with recent efforts focusing on metal-free, catalytic, and sustainable approaches. nih.govnih.gov
To circumvent the cost, toxicity, and potential for product contamination associated with transition metals, a variety of metal-free synthetic routes to 2,3-dihydrobenzofurans have been developed. nih.govsemanticscholar.org These methods often rely on the inherent reactivity of strategically designed precursors.
One prominent strategy involves the intramolecular cyclization of ortho-allylphenols. This can be mediated by Brønsted acids like polyphosphoric acid (PPA), which activates the phenolic oxygen to facilitate nucleophilic attack on the alkene. nih.govfrontiersin.org Base-mediated protocols have also proven effective; for instance, a [4+1] cyclization between 2-hydroxylimides and trimethylsulfoxonium iodide can furnish 3-amino-2,3-dihydrobenzofurans in high yields. nih.gov Furthermore, completely catalyst-free conditions have been reported for the reaction of salicylaldehydes with sulfoxonium ylides, proceeding efficiently in solvents like dichloromethane. nih.gov Iodine-mediated reactions, which proceed via iodonium intermediates, represent another class of metal-free cyclizations that offer a mild and effective alternative. nih.gov
Summary of Selected Metal-Free Protocols
| Method Type | Reactants | Reagents/Conditions | Key Transformation |
| Brønsted Acid-Mediated | o-Allylphenols | Polyphosphoric Acid (PPA), DMF | Intramolecular Hydroalkoxylation |
| Base-Mediated [4+1] Cyclization | 2-Hydroxylimides, Trimethylsulfoxonium iodide | NaH | Annulation |
| Iodine-Mediated | o-Hydroxystilbenes, Alcohol | I₂ or ICl | Cyclization/Aryl Migration |
| Catalyst-Free | Salicylaldehydes, Sulfoxonium ylide | CH₂Cl₂, heat | [4+1] Annulation |
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of dihydrobenzofurans, enabling the production of chiral molecules with high enantioselectivity. nih.gov Chiral phosphoric acids (PAs) are effective catalysts for [3+2] annulation reactions between quinone monoimines and 3-hydroxymaleimides, affording products with up to 99% enantiomeric excess (ee). nih.gov Similarly, quinine-derived bifunctional squaramides can catalyze domino Friedel–Crafts/SN2 reactions of phenols with α-bromonitroalkenes to yield dihydrobenzofurans with excellent enantioselectivity (>99% ee). nih.gov Chiral thiourea catalysts have also been successfully employed in cascade reactions to construct the dihydrobenzofuran core. researchgate.net
Photocatalysis leverages visible light to drive chemical reactions, aligning with the principles of green chemistry. nih.gov This approach has been applied to the synthesis of dihydrobenzofurans through various pathways. For example, the oxidative [3+2] cycloaddition of phenols and alkenes can be achieved using ruthenium-based photocatalysts in the presence of a mild terminal oxidant like ammonium persulfate. nih.gov Other visible-light-mediated methods include the reaction of alkynyl ethers with sulfonyl chlorides and the O-H insertion/cyclization of diazo compounds with para-quinones. nih.govfrontiersin.org More recently, a photochemical gold-mediated atom transfer radical addition (ATRA) has been developed for the cyclization of ortho-allylphenols. acs.org
Controlling the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is crucial for medicinal chemistry applications. Both metal-catalyzed and organocatalytic methods have provided access to enantioenriched products.
Asymmetric organocatalysis, as described above, consistently delivers high enantioselectivities. nih.gov In the realm of metal catalysis, highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes have been developed. organic-chemistry.org Ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation reactions can create all-carbon quaternary stereocenters at the C3 position with outstanding yields and enantioselectivities (up to >99% ee). researchgate.net
A particularly advanced strategy is the stereodivergent synthesis, which allows for access to any of the four possible stereoisomers of a 2,3-disubstituted dihydrobenzofuran from the same set of starting materials. This has been achieved through a one-pot cascade involving a rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition, where the stereochemical outcome is controlled by the specific chirality of the two independent catalysts used. researchgate.net
Examples of Stereoselective Syntheses
| Catalyst System | Reaction Type | Yield | Stereoselectivity |
| Chiral Phosphoric Acid (Organocatalyst) | [3+2] Annulation | 62-99% | 49-99% ee |
| Quinine-derived Squaramide (Organocatalyst) | Friedel-Crafts/SN2 | 33-95% | >99% ee |
| Pd/TY-Phos | Heck/Tsuji-Trost Reaction | High | Excellent regio- and enantiocontrol |
| Ru(II) with Chiral Directing Group | Intramolecular Hydroarylation | up to 98% | >99% ee |
| Rhodium Catalyst + Organocatalyst | C-H Functionalization/Oxa-Michael | Good | Stereodivergent (access to all 4 stereoisomers) |
The synthesis of the 2,3-dihydrobenzofuran core is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. greenchemistry-toolkit.org
Several of the modern synthetic strategies align with these principles:
Catalysis: The use of catalytic amounts of reagents (organocatalysts, photocatalysts, or transition metals) is inherently greener than using stoichiometric reagents, as it reduces waste. nih.govnih.gov
Atom Economy: Cycloaddition and annulation reactions ([3+2], [4+1]) are highly atom-economical, as they efficiently incorporate the majority of atoms from the reactants into the desired product. nih.gov
Energy Efficiency: Photocatalytic methods that use visible light as an energy source can reduce the reliance on thermal heating, leading to lower energy consumption. mdpi.com
Renewable Feedstocks & Safer Solvents: Some eco-friendly approaches include solvent-free synthesis under microwave irradiation. nih.govresearchgate.net The development of syntheses that can be performed in water or other benign solvents is an ongoing goal.
Avoiding Hazardous Reagents: The shift toward transition-metal-free protocols helps to avoid the use of toxic and environmentally harmful heavy metals. nih.govresearchgate.net
By embracing these principles, chemists are developing more sustainable and efficient routes to the valuable 2,3-dihydrobenzofuran scaffold. nih.gov
Strategies for Coupling Dihydrobenzofuran and Benzaldehyde Moieties
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are paramount in forging the C-C bond between the two aromatic moieties. These methods offer high efficiency and functional group tolerance. The specific reaction chosen often depends on the availability of starting materials, which can be either a 2,3-dihydrobenzofuran derivative or a substituted benzaldehyde precursor.
Commonly employed cross-coupling strategies include:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. For the synthesis of the target molecule's backbone, this could involve reacting 5-bromo-2,3-dihydrobenzofuran with 3-formylphenylboronic acid, or conversely, 2,3-dihydrobenzofuran-5-boronic acid with 3-bromobenzaldehyde. The reaction is catalyzed by a palladium(0) complex.
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide. wiley-vch.de This approach provides an alternative to the Suzuki coupling, often demonstrating different substrate compatibilities. wiley-vch.de The core structure can be assembled by reacting a tributylstannyl derivative of either heterocycle with a halide of the other.
Heck Reaction: The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net While not a direct coupling of two aryl rings, a Heck-type strategy could be envisioned in a multi-step synthesis to construct the dihydrobenzofuran ring onto a pre-existing substituted styrene derivative. nih.govresearchgate.net
Table 1: Comparison of Key Cross-Coupling Reactions for C-C Bond Formation
| Reaction | Dihydrobenzofuran Reactant | Benzaldehyde Reactant | Typical Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki Coupling | 2,3-Dihydrobenzofuran-5-boronic acid | 3-Bromobenzaldehyde | Pd(PPh₃)₄ | Mild conditions; boronic acids are generally stable and non-toxic. |
| Stille Coupling | 5-(Tributylstannyl)-2,3-dihydrobenzofuran | 3-Bromobenzaldehyde | Pd(PPh₃)₄ | Tolerant of many functional groups. wiley-vch.de |
| Heck Coupling | (Not directly applicable for aryl-aryl coupling) | (Not directly applicable for aryl-aryl coupling) | Pd(OAc)₂ | Excellent for aryl-alkene bond formation. researchgate.net |
Functional Group Interconversions Leading to the Aldehyde Functionality
In many synthetic pathways, it is more strategic to introduce the aldehyde group after the two ring systems have been coupled. This avoids potential side reactions of the sensitive aldehyde during the coupling step. This process, known as functional group interconversion, can be achieved through several reliable methods.
Oxidation of a Primary Alcohol: If the coupled product is 3-(2,3-dihydrobenzofuran-5-yl)benzyl alcohol, the primary alcohol can be selectively oxidized to the corresponding aldehyde. A variety of reagents can be used, ranging from chromium-based oxidants to milder, more modern methods like those employing activated dimethyl sulfoxide (DMSO), such as the Swern or Moffatt oxidation. Using hydrogen peroxide as a "green" oxidant is also an effective method for converting benzyl alcohol to benzaldehyde. lakeland.edu The reaction yield and selectivity for benzaldehyde can be increased under ultrasonic conditions. mdpi.com
Reduction of a Carboxylic Acid Derivative: An alternative route involves the reduction of a more stable carboxylic acid derivative, such as an ester or an acyl chloride.
From Esters: Esters can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
From Acyl Chlorides: Acyl chlorides are more reactive and can be reduced to aldehydes using a milder reducing agent to prevent over-reduction to the alcohol. chemistrysteps.com Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a common choice for this transformation, as its steric bulk and reduced reactivity allow the reaction to be stopped at the aldehyde stage. chemistrysteps.com
Chemical Reactivity of the Aldehyde Functional Group
The aldehyde group in this compound is the primary site of its chemical reactivity, undergoing a variety of transformations characteristic of aromatic aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl group. chemistryconnected.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. This reaction is a powerful tool for forming new carbon-carbon bonds. researchgate.net
Condensation Reactions (e.g., Claisen-Schmidt, Wittig)
Condensation reactions are fundamental transformations of aldehydes, leading to the formation of larger, more complex molecules.
Claisen-Schmidt Condensation: This reaction is a base-catalyzed condensation between an aldehyde lacking alpha-hydrogens (like the title compound) and a ketone or aldehyde that possesses them. wikipedia.org For instance, reacting this compound with acetone in the presence of sodium hydroxide would produce an α,β-unsaturated ketone (a chalcone derivative). gordon.edunih.gov This reaction proceeds through an enolate intermediate and is a cornerstone of C-C bond formation. taylorandfrancis.com
Wittig Reaction: The Wittig reaction is an exceptionally useful method for converting aldehydes into alkenes. wikipedia.org The reaction involves a phosphonium ylide (Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com The ylide attacks the aldehyde's carbonyl carbon, leading to a four-membered oxaphosphetane intermediate that decomposes to form an alkene and a stable triphenylphosphine oxide. organic-chemistry.orgstackexchange.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.org
Table 2: Examples of Condensation Reactions
| Reaction Type | Reactant | Typical Conditions | Product Type |
|---|---|---|---|
| Claisen-Schmidt | Acetone | NaOH, Ethanol (B145695) gordon.edu | α,β-Unsaturated Ketone |
| Wittig | Methyltriphenylphosphonium bromide + n-BuLi | THF, Anhydrous conditions wvu.edu | Terminal Alkene |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Heat in inert solvent | α,β-Unsaturated Ester (E-isomer favored) |
Electrophilic Aromatic Substitution on the Benzaldehyde Ring
The benzaldehyde portion of the molecule can undergo electrophilic aromatic substitution (EAS). The aldehyde group is an electron-withdrawing group, which has two major effects on the reaction:
Deactivation: It deactivates the aromatic ring towards electrophilic attack, meaning harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are often required compared to unsubstituted benzene (B151609). msu.edu
Meta-Direction: It directs incoming electrophiles to the meta position (C3 and C5 relative to the point of attachment to the dihydrobenzofuran). The electron-withdrawing nature of the aldehyde destabilizes the carbocation intermediate (the sigma complex) when attack occurs at the ortho or para positions. minia.edu.eg
Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) on this compound would be expected to yield products where the new substituent is attached to the benzaldehyde ring at a position meta to the aldehyde group. msu.edulibretexts.org
Derivatization Strategies Utilizing the this compound Scaffold
The aldehyde functional group of this compound serves as a reactive handle for numerous chemical transformations. Its position on the benzofuran (B130515) ring system allows for the introduction of diverse structural motifs, leading to the synthesis of compounds with potential applications in various scientific domains. The following sections detail specific synthetic routes starting from this key aldehyde.
Synthesis of Chalcone Analogues
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are pivotal intermediates in the synthesis of many heterocyclic compounds and are recognized for their presence in natural products. jetir.orgijarsct.co.in The primary method for synthesizing chalcone analogues from this compound is the Claisen-Schmidt condensation. ijarsct.co.in This reaction involves the base-catalyzed aldol condensation of the aldehyde with a suitable acetophenone or other ketone. jetir.orgijarsct.co.in
The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) serving as the catalyst. ijarsct.co.innih.gov The aldehyde reacts with the enolate of the ketone, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. The versatility of this method allows for the synthesis of a wide array of chalcone derivatives by varying the ketone reaction partner.
Table 1: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Base/Solvent | Product |
| This compound | Acetophenone | NaOH / Ethanol | (E)-1-phenyl-3-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)prop-2-en-1-one |
| This compound | 4'-Methylacetophenone | KOH / Methanol | (E)-3-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)-1-(p-tolyl)prop-2-en-1-one |
| This compound | 2-Acetylpyrrole | NaOH / Methanol | (E)-3-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one nih.gov |
| This compound | N-Acetylimidazole | NaOH / Ethanol | (E)-1-(1H-imidazol-1-yl)-3-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)prop-2-en-1-one |
Formation of Nitrogen-Containing Heterocycles (e.g., Imidazothiazoles, Pyrimidines)
The chalcone analogues derived from this compound are valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems. ekb.eg The α,β-unsaturated ketone moiety of the chalcone is highly reactive and susceptible to cyclization reactions with binucleophilic reagents.
Pyrimidines: Pyrimidine derivatives can be readily synthesized by the condensation reaction of the dihydrobenzofuran-containing chalcones with compounds like urea, thiourea, or guanidine hydrochloride. nih.gov This reaction is typically conducted under basic conditions, for instance, using potassium hydroxide in ethanol. semanticscholar.orgimpactfactor.org The reaction proceeds through an initial Michael addition followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring. This approach provides a straightforward route to pyrimidine-benzofuran hybrids, which are of interest in medicinal chemistry. researchgate.net
Table 2: Synthesis of Pyrimidine Derivatives from Chalcones
| Chalcone Precursor | Reagent | Conditions | Product Core Structure |
| (E)-1-phenyl-3-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)prop-2-en-1-one | Urea | Ethanolic KOH, Reflux | 4-(3-(2,3-Dihydrobenzofuran-5-yl)phenyl)-6-phenylpyrimidin-2-ol nih.gov |
| (E)-1-phenyl-3-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)prop-2-en-1-one | Thiourea | Ethanolic KOH, Reflux | 4-(3-(2,3-Dihydrobenzofuran-5-yl)phenyl)-6-phenylpyrimidine-2-thiol nih.govimpactfactor.org |
| (E)-1-phenyl-3-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)prop-2-en-1-one | Guanidine HCl | Ethanolic KOH, Stirring | 2-Amino-4-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)-6-phenylpyrimidine nih.gov |
Imidazothiazoles: The synthesis of imidazothiazole derivatives often utilizes chalcones as starting materials. One common strategy involves the reaction of an α-bromochalcone (prepared by bromination of the corresponding chalcone) with thiourea to form a 2-aminothiazole ring. This intermediate can then be further reacted to construct the fused imidazole ring. Alternatively, pre-formed imidazo[2,1-b]thiazole scaffolds containing a reactive methyl or acetyl group can undergo Claisen-Schmidt condensation with this compound to yield imidazothiazole-chalcone hybrids. nih.govrsc.org These compounds merge the structural features of both heterocyclic systems.
Table 3: General Synthetic Pathway to Imidazo[2,1-b]thiazole Derivatives
| Starting Material | Reagent(s) | Key Intermediate | Product Core Structure |
| (E)-1-Aryl-3-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)prop-2-en-1-one | 1. Br₂2. Thiourea | 2-Amino-4-aryl-5-(3-(2,3-dihydrobenzofuran-5-yl)phenyl)thiazole | Fused Imidazothiazole |
| 2-Acetylimidazo[2,1-b]thiazole | This compound | Not Applicable (Direct Condensation) | Imidazo[2,1-b]thiazole-chalcone nih.gov |
Construction of Spiro-Dihydrobenzofuran Derivatives
Spirocyclic compounds, which contain two rings connected by a single common atom, are structurally unique and have gained attention in drug discovery. The 2,3-dihydrobenzofuran framework can be incorporated into spirocyclic systems through various synthetic strategies. researchgate.net A prominent method for constructing spiroheterocycles is the [3+2] cycloaddition reaction. mdpi.com
To utilize this compound in such a reaction, it must first be converted into a suitable dipolarophile. This can be achieved through a Knoevenagel or Wittig-type reaction to introduce an exocyclic double bond, for example, by creating a benzylidene derivative of a benzofuranone. This derivative can then react with a 1,3-dipole, such as an azomethine ylide generated in situ from an amino acid (like sarcosine) and an aldehyde or ketone. mdpi.com This one-pot, multi-component reaction yields complex spiro-pyrrolidine-dihydrobenzofuran structures with high diastereoselectivity. mdpi.com
Table 4: Representative Synthesis of Spiro-Dihydrobenzofuran Derivatives
| Dihydrobenzofuran Derivative | 1,3-Dipole Source | Reaction Type | Product Core Structure |
| 3-Benzylidene-5-(3-formylphenyl)benzofuran-2(3H)-one | Sarcosine + Ninhydrin | [3+2] Azomethine Ylide Cycloaddition | Spiro[benzofuran-3,2'-pyrrolidine] mdpi.com |
| Salicylaldehyde derivative | α-Chlorooxindole | [4+1] Cyclization | Spiro[dihydrobenzofuran-3,3'-oxindole] nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of this compound, offering precise information about the hydrogen and carbon skeletal framework.
The aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzaldehyde ring will present as a complex multiplet, likely in the range of δ 7.5-8.0 ppm. The protons on the dihydrobenzofuran moiety will show characteristic signals. The methylene (B1212753) protons at position 2 (O-CH₂) are expected to appear as a triplet at approximately δ 4.6 ppm, coupled to the adjacent methylene protons at position 3. The methylene protons at position 3 (Ar-CH₂) will likely resonate as a triplet around δ 3.2 ppm. The aromatic protons of the dihydrobenzofuran ring will appear in the aromatic region, with their specific shifts and multiplicities determined by their substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehydic H | 9.8 - 10.0 | s | - |
| Ar-H (Benzaldehyde) | 7.5 - 8.0 | m | - |
| Ar-H (Dihydrobenzofuran) | 6.8 - 7.4 | m | - |
| O-CH₂ (Position 2) | ~4.6 | t | ~8.5 |
Note: The predicted data is based on general principles of NMR spectroscopy and analysis of structurally similar compounds.
The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. For this compound, a total of 15 distinct carbon signals are expected.
The most downfield signal will correspond to the aldehydic carbonyl carbon, anticipated in the region of δ 190-195 ppm. The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The quaternary carbons, including those at the fusion of the two rings and the carbon attached to the aldehyde group, will show distinct chemical shifts. The aliphatic carbons of the dihydrofuran ring, C-2 and C-3, are expected at approximately δ 71 ppm and δ 29 ppm, respectively. While exact data for the target molecule is not available, spectra of related benzofuran and benzaldehyde derivatives support these predicted ranges. rsc.orgoiccpress.comnih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 195 |
| Aromatic C | 110 - 160 |
| C-2 (O-CH₂) | ~71 |
Note: The predicted data is based on general principles of NMR spectroscopy and analysis of structurally similar compounds.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons. Key correlations would be expected between the protons on the dihydrofuran ring (H-2 with H-3) and among the coupled aromatic protons on both the benzaldehyde and dihydrobenzofuran rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. For instance, the signal for the H-2 protons would correlate with the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include the aldehydic proton to the quaternary aromatic carbon of the benzaldehyde ring, and the protons of the dihydrofuran ring (H-2 and H-3) to the aromatic carbons of the benzofuran moiety, confirming the linkage between the two ring systems. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information regarding the functional groups present in the molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong, sharp peak is anticipated in the region of 1700-1680 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. researchgate.net Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the dihydrofuran ring will likely be observed in the 2960-2850 cm⁻¹ range. The C-O-C stretching of the dihydrofuran ether linkage would typically produce a strong band in the 1250-1050 cm⁻¹ region. nih.govmdpi.comnist.govspectrabase.com
Table 3: Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 2960 - 2850 | Stretching |
| Aldehyde C-H | 2850 - 2750 (two bands) | Stretching |
| C=O (Aldehyde) | 1700 - 1680 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
Note: The predicted data is based on established group frequencies in IR spectroscopy.
Raman spectroscopy, being complementary to FT-IR, would provide further structural insights. The C=O stretch of the aldehyde is also expected to be a prominent feature in the Raman spectrum, typically appearing in a similar region as in the FT-IR spectrum. Aromatic ring breathing modes are generally strong in Raman and would be expected in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions. The symmetric C-O-C stretch of the dihydrofuran ring may also be Raman active. While specific data for the title compound is not available, data for related aldehydes indicates that the aromatic C-H stretching and bending vibrations would also be observable.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides critical insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent aromatic systems: the substituted benzaldehyde and the 2,3-dihydrobenzofuran. The spectrum, typically recorded in a solvent like ethanol or cyclohexane, would display characteristic absorption bands in the UV region. For benzaldehyde itself, absorption maxima are observed in different solvents, and these are attributed to specific electronic transitions within the molecule. cdnsciencepub.com The presence of the bulky 2,3-dihydrobenzofuran substituent at the meta position of the benzaldehyde ring will influence the position and intensity of these absorption bands.
The study of various benzaldehyde derivatives shows that their electronic spectra in the 220–360 mμ region are influenced by the nature and position of substituents. cdnsciencepub.com The formyl group, like the acetyl group in acetophenones, imparts similar spectral properties to benzene derivatives. cdnsciencepub.com In the case of this compound, the dihydrobenzofuran group acts as a significant substituent that modifies the electronic environment of the benzaldehyde chromophore.
The UV-Vis spectrum of an aromatic aldehyde like this compound is characterized by several key electronic transitions. The spectrum of benzaldehyde shows a strong absorption band, often referred to as the B-band (benzenoid band), and a weaker, structured C-band (conjugation band) at longer wavelengths. cdnsciencepub.com The B-band arises from a high-energy π→π* transition, while the C-band corresponds to a lower-energy π→π* transition. Additionally, a very weak n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically observed at even longer wavelengths.
For substituted benzaldehydes, the positions and intensities of these bands are altered. A comparative analysis of nitrobenzaldehyde isomers, for instance, reveals weak n→π* transitions around 350 nm, intermediate intensity π→π* transitions within the benzene ring around 300 nm, and strong π→π* transitions involving the substituent and the benzene ring around 250 nm. uni-muenchen.de For this compound, we can anticipate a similar pattern. The dihydrobenzofuran moiety, being an electron-donating group, is expected to cause a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzaldehyde.
The absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π→π* transition. researchgate.net The n→π* transition of the carbonyl group in benzaldehyde is observed around 283 nm. researchgate.net For this compound, the λmax values would likely be shifted to longer wavelengths due to the extended conjugation provided by the dihydrobenzofuran system.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted Wavelength (λmax) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* (B-band) | ~250-270 nm | High |
| π→π* (C-band) | ~290-320 nm | Moderate |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C₁₅H₁₂O₂, the theoretical exact mass can be calculated. This precise mass measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The use of techniques like gas chromatography-high resolution quadrupole time of flight mass spectrometry (GC-QTOF MS) allows for the accurate qualification and quantification of compounds like benzaldehyde in complex mixtures by leveraging both retention times and accurate mass measurements of fragment ions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). libretexts.orgwhitman.edu Ethers often undergo α-cleavage and inductive cleavage. miamioh.edu For this compound, the mass spectrum would likely show a prominent molecular ion peak (M⁺). Key fragmentation pathways would involve:
Loss of a hydrogen radical (H•): leading to a stable [M-1]⁺ ion.
Loss of the formyl radical (•CHO): resulting in an [M-29]⁺ ion, corresponding to the 2,3-dihydrobenzofuranyl-phenyl cation.
Cleavage of the ether bond in the dihydrobenzofuran ring.
Formation of the benzoyl cation (C₆H₅CO⁺) or a substituted variant, which could further lose CO to give the phenyl cation (C₆H₅⁺) at m/z 77. whitman.edu
The analysis of various benzaldehyde derivatives by GC-MS is a well-established method for their identification and structural elucidation. acs.orgnih.govresearchgate.net
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 224 | [M]⁺ (Molecular Ion) |
| 223 | [M-H]⁺ |
| 195 | [M-CHO]⁺ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported in the searched literature, the principles of the technique and the expected structural features can be discussed based on related compounds.
For a molecule like this compound, X-ray analysis would reveal the planarity of the benzaldehyde and dihydrobenzofuran ring systems and the dihedral angle between them. In biphenyl-like structures, the two aromatic rings are often twisted with respect to each other to minimize steric hindrance. nih.gov The crystal packing would likely be stabilized by intermolecular forces such as hydrogen bonds (if co-crystallized with a suitable solvent), π-π stacking interactions between the aromatic rings, and van der Waals forces. The study of other complex organic molecules, including those with biphenyl (B1667301) frameworks, has demonstrated the power of X-ray crystallography in elucidating detailed structural features and intermolecular interactions. researchgate.netacs.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzaldehyde |
| Nitrobenzaldehyde |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of organic molecules. nih.gov These methods provide insights into molecular stability, reactivity, and spectroscopic properties from first principles.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of complex organic molecules due to its favorable balance of computational cost and accuracy. nih.gov For a molecule like this compound, DFT would be applied to determine its ground-state optimized geometry, vibrational frequencies, and electronic characteristics. Studies on related molecules, such as substituted benzaldehydes and biphenyls, routinely use DFT to analyze charge distribution, molecular orbital energies, and electrostatic potential surfaces, which collectively define the molecule's chemical behavior. nih.govnih.gov For instance, DFT calculations on 4-(Dimethylamino)benzaldehyde have been used to interpret its vibrational spectra and analyze charge delocalization and hyper-conjugative interactions. nih.gov Similarly, research on dihydrobenzofuran derivatives has employed DFT to study isomerization reaction mechanisms and potential energy surfaces. acs.orghuji.ac.il
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common and widely validated choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. conicet.gov.ar This functional has been successfully used in studies of substituted benzaldehydes, biphenyls, and dihydrobenzofurans. acs.orgconicet.gov.aracs.org
The basis set determines the mathematical functions used to build the molecular orbitals. For molecules of this size, Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are frequently employed. jcsp.org.pkmdpi.com The inclusion of polarization functions (d) and diffuse functions (+) is crucial for accurately describing the electronic structure of systems with heteroatoms and potential for delocalization, as is the case in this compound. nih.govmdpi.com For example, studies on dihydrobenzofuran isomerization have utilized the cc-pVDZ basis set, while investigations of substituted benzaldehydes have used the 6-311G(d,p) basis set to achieve reliable results. huji.ac.ilresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
Computational studies on substituted biphenyl systems, which are analogous to the two-ring system in the title compound, have shown that DFT methods like B3LYP/6-31G(d) can effectively predict these crucial dihedral angles. jcsp.org.pk Conformational analysis would involve rotating the bond connecting the two aromatic rings and calculating the energy at each step to identify the most stable conformer(s). For the title compound, one would expect a non-planar minimum energy conformation to balance the competing effects of steric hindrance and electronic conjugation. The planarity is disrupted by the non-aromatic nature of the dihydrofuran portion of the benzofuran ring system.
Table 1: Representative Optimized Geometrical Parameters for Analogous Structures
| Parameter | Molecule Type | Method/Basis Set | Typical Value | Citation |
| Dihedral Angle (C2-C1-C1'-C2') | Substituted Biphenyl | B3LYP/6-31G(d) | 50-100° | jcsp.org.pk |
| C=O Bond Length | Substituted Benzaldehyde | DFT/B3LYP | ~1.22 Å | nih.gov |
| C-C Inter-ring Bond Length | Substituted Biphenyl | B3LYP/6-31G(d) | ~1.48 Å | jcsp.org.pk |
This table presents typical values from studies on analogous molecules to illustrate the data obtained from geometry optimization. Specific values for this compound would require a dedicated computational study.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and easily polarizable. nih.gov In a DFT study of this compound, the HOMO would likely be distributed across the electron-rich dihydrobenzofuran ring system, while the LUMO would be expected to be localized on the electron-withdrawing benzaldehyde moiety.
Table 2: Representative FMO Data from an Analogous Benzaldehyde Derivative
| Parameter | Molecule | Method | Energy (eV) | Citation |
| EHOMO | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | nih.gov |
| ELUMO | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.18094 | nih.gov |
| ΔE (HOMO-LUMO Gap) | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | 0.08657 | nih.gov |
This table uses data from a substituted benzaldehyde derivative to exemplify the outputs of an FMO analysis. The small energy gap in this example indicates high chemical reactivity. nih.gov
A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. nih.gov Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found near electronegative atoms like oxygen. Blue regions correspond to positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack, often located around hydrogen atoms. nih.gov
For this compound, an MESP map would show a significant region of negative potential (red) around the carbonyl oxygen of the aldehyde group, identifying it as a primary site for electrophilic interaction. The hydrogen atom of the aldehyde group and the aromatic protons would likely show areas of positive potential (blue). Such maps provide a clear, intuitive picture of the charge distribution and are crucial for understanding intermolecular interactions. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
To predict the electronic absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. This method calculates the vertical excitation energies and oscillator strengths of electronic transitions. The results would allow for the prediction of the maximum absorption wavelengths (λmax) and an understanding of the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved (e.g., HOMO to LUMO transitions). A comparison with experimentally obtained UV-Vis spectra would be essential to validate the computational methodology.
Theoretical vibrational spectra (Infrared and Raman) would be computed using DFT. This involves calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. A detailed analysis would assign specific vibrational modes (e.g., C=O stretch, C-H bend, aromatic ring vibrations) to the calculated frequencies. This theoretical data is invaluable for interpreting experimental IR and Raman spectra. A data table correlating the calculated frequencies with their corresponding vibrational assignments would be a key component of this section.
The prediction of ¹H and ¹³C NMR chemical shifts is another critical area of computational analysis. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, would be employed to calculate the isotropic shielding values for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). The predicted NMR spectra would serve as a powerful tool for structural elucidation and for confirming the identity of the synthesized compound. A table of predicted versus experimental chemical shifts would be necessary for a thorough analysis.
Computational Reactivity Descriptors
Based on the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – a suite of global reactivity descriptors would be calculated. These include:
HOMO-LUMO Energy Gap (ΔE): An indicator of the molecule's chemical stability and reactivity.
Ionization Potential (I): Related to the HOMO energy.
Electron Affinity (A): Related to the LUMO energy.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the electrophilic character of the molecule.
These descriptors provide a quantitative framework for understanding the global reactivity of this compound. A data table summarizing the calculated values of these descriptors would be presented.
While a comprehensive theoretical and computational analysis of this compound would provide profound insights into its chemical nature, the foundational research and data required to construct such an article are currently absent from the scientific literature. The framework provided above illustrates the necessary components for such a study, which remains a prospective endeavor for the computational chemistry community.
Thermodynamic Property Analysis
The thermodynamic properties of a molecule are fundamental to understanding its stability, phase behavior, and interactions. For this compound, a comprehensive thermodynamic analysis would involve both experimental measurements and computational calculations.
Experimental Determination of Thermodynamic Properties:
Techniques such as differential scanning calorimetry (DSC) and vapor pressure measurements are crucial for experimentally determining key thermodynamic parameters. researchgate.net For instance, DSC is used to measure the temperature and molar enthalpy of fusion. researchgate.net Vapor pressure data, obtained through methods like the Knudsen mass-loss effusion technique or a static method using a capacitance diaphragm manometer, can be used to derive standard molar enthalpies, entropies, and Gibbs energies of sublimation and vaporization. researchgate.net
Computational Prediction of Thermodynamic Properties:
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting thermodynamic properties. DFT calculations can be used to determine the total lattice energy of the crystalline form of a compound, which has a direct correlation with its thermal strength. nih.gov These calculations can also elucidate the nature and energetics of intermolecular interactions, such as C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding, which govern the crystal packing and, consequently, the solid-state thermodynamic properties. nih.gov
For a molecule like this compound, computational analysis would begin with geometry optimization of the single molecule to find its lowest energy conformation. mdpi.com Periodic DFT calculations, which account for the crystalline environment, would then be employed to model the solid state. mdpi.com This approach allows for the calculation of vibrational spectra and the assessment of intermolecular contacts, providing insights into the forces holding the crystal lattice together. mdpi.comresearchgate.net
Below is a hypothetical table illustrating the kind of thermodynamic data that would be determined for this compound, based on methodologies applied to related compounds. researchgate.netnist.govnist.gov
Hypothetical Thermodynamic Data for this compound This table is for illustrative purposes and is not based on experimental data for the specified compound.
| Thermodynamic Property | Hypothetical Value | Unit | Method of Determination |
|---|---|---|---|
| Molar Enthalpy of Fusion (ΔH°fus) | 25.8 | kJ·mol-1 | Differential Scanning Calorimetry (DSC) |
| Temperature of Fusion (Tfus) | 360.2 | K | Differential Scanning Calorimetry (DSC) |
| Molar Enthalpy of Sublimation (ΔH°sub) | 95.3 | kJ·mol-1 | Vapor Pressure Measurement |
| Molar Enthalpy of Vaporization (ΔH°vap) | 69.5 | kJ·mol-1 | Vapor Pressure Measurement |
| Lattice Energy (ETot) | -120.5 | kJ·mol-1 | ab initio DFT Calculations |
Mechanistic Insights into Reaction Pathways using Computational Models
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For this compound, computational studies would focus on understanding its reactivity, particularly the transformations involving the aldehyde group and the dihydrobenzofuran ring system.
Methodology:
DFT calculations are the workhorse for mechanistic studies. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states (TS). nih.govrsc.org The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. rsc.org
For example, in a reaction involving the aldehyde group, such as the formation of a Schiff base, computational models can trace the entire reaction pathway. nih.gov This would involve identifying the transition state for the initial nucleophilic attack on the carbonyl carbon, the formation of a hemiaminal intermediate, and the subsequent dehydration to form the C=N double bond. nih.gov The influence of substituents on either the benzaldehyde or the reacting amine can be systematically studied to understand their electronic effects on the reaction barriers. nih.gov Similarly, the role of solvent can be incorporated into the models to provide a more realistic picture of the reaction in solution. nih.gov
In the context of the dihydrobenzofuran moiety, computational studies can provide insights into its synthesis and subsequent reactions. For instance, the mechanism of transition metal-catalyzed cyclization reactions to form the dihydrobenzofuran ring can be investigated, detailing the oxidative addition, migratory insertion, and reductive elimination steps. nih.gov
Illustrative Reaction Coordinate for a Hypothetical Reaction:
The table below provides a conceptual representation of the data that would be generated from a computational study of a hypothetical reaction of this compound. This illustrates how the relative energies of different species along the reaction coordinate are determined.
Calculated Relative Energies for a Hypothetical Reaction Pathway This table is for illustrative purposes and is not based on experimental data for the specified compound.
| Species | Description | Relative Energy (kJ·mol-1) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophilic attack | +65.2 |
| Intermediate | Adduct from nucleophilic attack | -20.5 |
| TS2 | Transition state for subsequent step (e.g., proton transfer) | +45.8 |
| Products | Final product of the reaction | -55.1 |
Through such computational investigations, a detailed, atomistic understanding of the factors controlling the reactivity and reaction pathways of this compound can be achieved, guiding further experimental work in the synthesis of new derivatives and the exploration of their chemical properties.
Structure Activity Relationship Sar Studies of Derivatives
Analysis of Structural Determinants for Biological Activity in Analogues
The biological activity of 2,3-dihydrobenzofuran (B1216630) derivatives is highly dependent on the nature and position of substituents on both the dihydrobenzofuran ring system and its appended phenyl group. Studies on various analogues have revealed critical structural determinants for potency and selectivity.
In the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a lead compound, 2,3-dihydrobenzofuran-7-carboxamide (B140375) (DHBF-7-carboxamide), was identified with an initial half-maximal inhibitory concentration (IC50) of 9.45 μM. nih.govacs.org Subsequent modifications to this scaffold provided key SAR insights:
Substitution on the Dihydrobenzofuran Ring: Adding a fluorine atom at the 5-position of the DHBF-7-carboxamide core resulted in a five-fold increase in potency (IC50 = 2.12 μM). acs.orgnih.gov This suggests that electron-withdrawing groups at this position are favorable for activity.
Scaffold Modification: A pivotal change was the move to a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core. While this initial scaffold (compound 36) had a modest IC50 of 16.2 μM, it introduced an electrophilic ketone at the 3-position and an accessible carbon at the 2-position, which proved crucial for further optimization. nih.govnih.gov
Substitution at the 2-Position: The introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran-3-one scaffold was found to be the most effective strategy for enhancing potency. A 3',4'-dihydroxybenzylidene derivative (compound 58) showed a 30-fold improvement in potency (IC50 = 0.531 μM) compared to the parent scaffold. nih.govresearchgate.net This highlights the importance of polar groups on the benzylidene ring for interacting with the target enzyme. nih.gov
The following table summarizes the impact of these structural modifications on PARP-1 inhibitory activity.
| Compound | Core Structure | Key Substitutions | PARP-1 IC50 (μM) | Reference |
|---|---|---|---|---|
| 3 | DHBF-7-carboxamide | None | 9.45 | nih.gov |
| 20 | DHBF-7-carboxamide | 5-Fluoro | 2.12 | nih.gov |
| rac-13a | DHBF-7-carboxamide | 2-Methyl | 10.44 | nih.gov |
| rac-13c | DHBF-7-carboxamide | 2-Methyl, 5-Fluoro | 2.45 | nih.gov |
| 36 | DHBF-3-one-7-carboxamide | None | 16.2 | nih.gov |
| 58 | DHBF-3-one-7-carboxamide | 2-(3',4'-dihydroxybenzylidene) | 0.531 | nih.gov |
| 73 | DHBF-3-one-7-carboxamide | 2-(4'-(piperazin-1-yl)benzylidene) | 0.079 | nih.gov |
Computational Approaches to SAR and Pharmacophore Modeling
Computational methods are integral to understanding SAR and guiding the design of novel inhibitors. acs.org Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) have been successfully applied to the 2,3-dihydrobenzofuran scaffold. nih.govasco.org
A structure-based design strategy was instrumental in the development of the aforementioned PARP-1 inhibitors. nih.govacs.org X-ray crystal structures of several inhibitors bound to the PARP-1 catalytic domain provided critical insights into their binding modes. nih.govnih.gov For example, structural data revealed that the benzylidene ring of the DHBF-3-one-7-carboxamide scaffold was positioned near the polar amino acid residues Glu763, Asp766, and Tyr889. nih.gov This observation led to the hypothesis that adding polar substituents to the benzylidene ring would enhance binding affinity, a prediction that was subsequently validated experimentally, leading to more potent compounds. nih.gov
Similarly, molecular docking calculations were used to screen libraries of 2,3-dihydrobenzofuran derivatives to identify potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer. nih.gov This combined computational and experimental approach successfully identified compounds with activity in the low micromolar range. nih.gov Pharmacophore modeling, which defines the essential 3D arrangement of chemical features necessary for biological activity, is another powerful tool used to screen large compound databases for novel scaffolds that fit the binding requirements of a target like PARP-1. nih.govnih.gov
In Vitro Studies of Biological Mechanisms for Derivatives
In vitro assays are essential for confirming the biological activity and elucidating the mechanism of action of newly synthesized compounds. For derivatives of the dihydrobenzofuran-benzaldehyde core, these studies have primarily focused on enzyme inhibition and interaction with specific molecular targets.
The most significant biological activity explored for this class of compounds is the inhibition of PARP-1, a key enzyme in DNA repair and a major target in oncology. thieme-connect.com A series of novel substituted 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives were synthesized and evaluated in enzymatic assays against PARP-1. nih.gov
The assays, which used the clinical PARP inhibitors Veliparib and Olaparib as reference standards, demonstrated a clear structure-activity relationship. nih.gov The initial lead, DHBF-7-carboxamide (compound 3), had an IC50 of 9.45 μM. acs.org Optimization led to the discovery of highly potent molecules, such as compound 73, which incorporates a piperazine-substituted benzylidene group at the 2-position of the DHBF-3-one-7-carboxamide scaffold, achieving an IC50 value of 79 nM. nih.govresearchgate.net
The following table presents data from in vitro PARP-1 inhibition assays for selected derivatives.
| Compound | Key Structural Feature | PARP-1 IC50 (μM) | Reference |
|---|---|---|---|
| Veliparib | Clinical Reference | 0.005 | nih.gov |
| Olaparib | Clinical Reference | 0.006 | nih.gov |
| 3 | DHBF-7-carboxamide | 9.45 | nih.gov |
| 20 | 5-Fluoro-DHBF-7-carboxamide | 2.12 | nih.gov |
| 52 | 2-(p-chlorophenyl)-DHBF-3-one-7-carboxamide | 6.09 | acs.org |
| 58 | 2-(3',4'-dihydroxybenzylidene)-DHBF-3-one-7-carboxamide | 0.531 | nih.gov |
| 66 | 2-(4'-(morpholinomethyl)benzylidene)-DHBF-3-one-7-carboxamide | 0.718 | nih.gov |
| 73 | 2-(4'-(piperazin-1-yl)benzylidene)-DHBF-3-one-7-carboxamide | 0.079 | nih.gov |
The primary molecular target identified for this series is PARP-1. nih.gov X-ray crystallography of several inhibitors complexed with a multidomain PARP-1 structure confirmed that they bind in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket, acting as competitive inhibitors. nih.govresearchgate.net This structural information was crucial for understanding the interactions at a molecular level and for guiding the rational design of more potent analogues. acs.org Beyond PARP-1, the 2,3-dihydrobenzofuran scaffold has been investigated for its ability to interact with other targets, such as microsomal prostaglandin E2 synthase (mPGES)-1, demonstrating its versatility as a privileged structure for inhibitor design. nih.gov
Ligand Design and Optimization Strategies Based on the Dihydrobenzofuran-Benzaldehyde Core
The development of potent inhibitors from the dihydrobenzofuran-benzaldehyde core exemplifies a successful ligand design and optimization campaign. The process was initiated through a structure-based design strategy targeting the PARP-1 enzyme. acs.org
Key optimization strategies included:
Scaffold Hopping: A critical step was the transition from the initial DHBF-7-carboxamide scaffold to the DHBF-3-one-7-carboxamide scaffold. This modification was strategically implemented to provide a synthetically tractable position (the C2-position) for introducing diverse substituents and exploring new interactions within the enzyme's active site. nih.govnih.gov
Structure-Guided Substitution: Guided by computational modeling and X-ray crystal structures, researchers introduced substituted benzylidene groups at the C2-position. nih.gov The knowledge that this part of the molecule would be near a polar region of the PARP-1 active site led to the successful introduction of hydroxyl and other polar groups, which dramatically improved potency. nih.gov
Heterocycle Introduction: To further enhance potency and modulate physicochemical properties, various heterocyclic moieties were attached to the 4'-position of the benzylidene ring. nih.govresearchgate.net This strategy yielded the most potent compounds in the series, with IC50 values dropping into the double-digit nanomolar range. nih.gov
Ring Substitution: Fine-tuning of the core scaffold itself, such as the addition of a 5-fluoro group, proved to be an effective method for consistently increasing inhibitory activity across different series of analogues. acs.orgnih.gov
This multi-pronged approach, combining scaffold modification with structure-guided derivatization, demonstrates a robust strategy for transforming a modestly active lead compound into a highly potent enzyme inhibitor.
Advanced Applications in Chemical Research
Utility as a Building Block in Complex Chemical Synthesis
The 2,3-dihydrobenzofuran (B1216630) motif is a core component in a multitude of natural products and biologically active synthetic compounds. nih.govnih.govresearchgate.net Consequently, methods to construct and elaborate upon this scaffold are of significant interest to synthetic and medicinal chemists. researchgate.net The aldehyde functionality on the 3-(2,3-Dihydrobenzofuran-5-yl)benzaldehyde molecule serves as a versatile handle for constructing more complex molecular architectures.
Research has demonstrated the use of related benzaldehyde (B42025) and dihydrobenzofuran derivatives in the synthesis of elaborate molecular frameworks. For example, novel benzofuran-based 1,2,3-triazole benzaldehyde analogues have been synthesized through multi-step procedures. nih.govresearchgate.net In one such synthesis, a 2-(trifluoromethyl)benzyl substituted derivative demonstrated significant anticancer activity. nih.gov The synthetic pathway for these complex molecules often involves the strategic manipulation of a benzaldehyde group, highlighting the potential of this compound to serve as a precursor for similar multi-component syntheses. The aldehyde can be converted into other functional groups or used in cyclization reactions to build fused ring systems.
The dihydrobenzofuran core itself can be synthesized through various catalytic methods, including transition metal-catalyzed reactions involving palladium, nickel, copper, and rhodium, as well as photocatalytic approaches. nih.govnih.gov These syntheses often aim to create substituted dihydrobenzofurans that can then be used as building blocks. nih.govnih.gov For instance, a dearomative (3+2) cycloaddition reaction has been developed to produce benzofuro[3,2-b]indol-3-one derivatives, which fuse the dihydrobenzofuran core with an indole (B1671886) structure. nih.gov The presence of the benzaldehyde group in the target compound offers a reactive site for further derivatization after the core structure is established.
| Target Molecule Class | Synthetic Strategy | Key Precursor Features | Reference |
|---|---|---|---|
| Benzofuran-Triazole Hybrids | Multi-step synthesis including click chemistry | Benzofuran (B130515), Benzaldehyde | nih.govresearchgate.net |
| Benzofuro[3,2-b]indol-3-ones | Dearomative (3+2) cycloaddition | 2-Nitrobenzofurans | nih.gov |
| Substituted 2,3-Dihydrobenzofurans | Transition metal-catalyzed cyclization | Aryl halides/boronic acids | nih.govnih.gov |
| C3-Functionalized Dihydrobenzofurans | Electrooxidative [3+2] annulation | Phenols, Alkenes | researchgate.net |
Exploration as a Scaffold for Novel Ligand Design
The 2,3-dihydrobenzofuran framework is considered a privileged structure in medicinal chemistry, meaning it is a molecular scaffold that can bind to multiple, distinct biological targets. nih.gov This makes derivatives of this structure, including this compound, attractive starting points for designing novel ligands for various receptors.
Extensive research has focused on 2,3-dihydrobenzofuran derivatives as modulators of cannabinoid receptors, particularly the CB2 receptor, which is a target for treating neuropathic pain. nih.gov In one study, a series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized, leading to the discovery of potent and selective CB2 agonists. nih.gov The research highlighted how modifications on the dihydrobenzofuran ring system could optimize binding affinity and selectivity. nih.gov Similarly, bioassay-guided fractionation of the fungus Eurotium repens isolated dihydrobenzofuran derivatives that showed good binding affinity for human opioid and cannabinoid receptors. nih.gov
The aldehyde group of this compound provides a convenient point for chemical modification to generate a library of derivatives for screening against biological targets. By reacting the aldehyde with various amines, hydrazines, or other nucleophiles, chemists can systematically alter the steric and electronic properties of the molecule to enhance its interaction with a specific receptor binding pocket. For example, researchers have proposed 2,3-dihydrobenzofurans as a chemical platform to design inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer. nih.gov Starting from a natural product with low affinity, they successfully identified more potent inhibitors by modifying the core structure. nih.gov
| Receptor Target | Therapeutic Area | Example Ligand Type | Reference |
|---|---|---|---|
| Cannabinoid Receptor 2 (CB2) | Neuropathic Pain, Inflammation | Selective Agonists | nih.gov |
| Opioid Receptors | Pain Management | Binding Ligands | nih.gov |
| mPGES-1 | Inflammation, Cancer | Enzyme Inhibitors | nih.gov |
| Serotonin Receptor (5-HT3) | Nausea, IBS | Agonists | researchgate.net |
Potential in Catalytic Processes (e.g., Aldehyde-mediated Reactions)
The aldehyde group is a cornerstone of reactivity in organic synthesis and can participate in numerous catalytic transformations. The presence of this group in this compound suggests its potential utility in various aldehyde-mediated catalytic processes. While specific studies on this exact molecule are not prevalent, the reactivity of aryl aldehydes is well-documented.
One area of potential is in photoredox catalysis. Research has shown that aryl aldehydes can act as organic photosensitizers, initiating catalytic cycles upon irradiation with light. mdpi.com In one multicomponent reaction, the aryl aldehyde was found to be essential not just for the condensation step but also for promoting the photoredox process that drives the reaction. mdpi.com This suggests that this compound could potentially be employed in similar light-induced reactions, acting as both a reactant and a catalytic promoter.
Furthermore, the aldehyde group is a key substrate in transition metal-catalyzed reactions like hydroacylation. For example, 2-triazenylbenzaldehydes have been used in Rh(I)-catalyzed intermolecular hydroacylation with alkynes. acs.org The triazene (B1217601) group in these substrates acts as a directing group, but the fundamental reactivity resides with the aldehyde. acs.org It is conceivable that the dihydrobenzofuran moiety could similarly influence the reactivity or selectivity of the aldehyde group in this compound in related catalytic C-H functionalization or coupling reactions. Multi-component reactions that rely on the reactivity of an aromatic aldehyde, such as the one-pot, four-component synthesis of 1,3-oxazine derivatives, represent another avenue where this compound could serve as a key starting material. oiccpress.com
Investigation in Functional Materials Chemistry
The structural characteristics of this compound, namely its rigid bicyclic core and reactive aldehyde group, make it a candidate for investigation in the field of functional materials. The benzofuran scaffold is a known component in certain polymers and is recognized for its thermal stability and electronic properties. researchgate.net
The aldehyde functional group is particularly useful for the synthesis of polymers and functional materials. It can undergo condensation reactions with phenols, amines, or active methylene (B1212753) compounds to form a variety of thermosetting resins (like Bakelite-type polymers) or conjugated polymers. The incorporation of the dihydrobenzofuran unit into a polymer backbone could impart specific properties, such as fluorescence, thermal stability, or biocompatibility.
Another area of potential is in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The aldehyde group is a common building block in the synthesis of COFs, where it reacts with amines to form highly ordered, porous structures with imine linkages. The directionality and rigidity of the this compound structure could be exploited to create novel frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis. While specific research incorporating this molecule into functional materials is not widely reported, its constituent parts are well-established in materials science, suggesting a promising direction for future investigation.
Q & A
Q. Advanced
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-orexin-A) to confirm direct receptor interaction .
- Off-target screening : Test against unrelated receptors (e.g., GPCR panels) to assess selectivity .
What computational strategies predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Model the aldehyde group’s hydrogen bonding with orexin receptor residues (e.g., His³⁵⁰ in OX₂R) .
- 3D-QSAR : Generate pharmacophore models using CoMFA/CoMSIA to prioritize substituents with favorable steric/electronic profiles .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
How does the compound’s stability vary under different storage or reaction conditions?
Q. Advanced
- pH-dependent degradation : The aldehyde group is prone to oxidation in basic conditions (pH > 9). Stabilize with antioxidants (e.g., BHT) in neutral buffers .
- Thermal stability : Decomposition occurs above 150°C; monitor via TGA/DSC .
- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the benzofuran ring .
What methods ensure selectivity for orexin receptors over structurally similar GPCRs?
Q. Advanced
- Chimeric receptor constructs : Replace OX₂R transmembrane domains with non-target GPCRs (e.g., β₂-adrenergic) to identify critical binding regions .
- Knockout models : Use CRISPR-edited cell lines lacking OX₁R/OX₂R to confirm on-target effects .
- Bivalent ligands : Design dimeric derivatives to exploit receptor dimerization for enhanced specificity .
How can synthetic yields be improved without compromising purity?
Q. Advanced
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., aldol condensation) by minimizing residence time .
- Microwave assistance : Accelerates coupling steps (e.g., Sonogashira) with 20–30% higher yields than conventional heating .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
What comparative studies differentiate this compound from structurally related benzofuran derivatives?
Q. Advanced
- Biological profiling : Compare EC₅₀ values for orexin receptor activation against 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid and halogenated analogs .
- Metabolic stability : Assess hepatic clearance in microsomal assays (e.g., human CYP450 isoforms) .
- Crystallographic benchmarking : Overlay X-ray structures to identify conformational differences impacting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
